(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule featuring a combination of fluorobenzo[d]thiazole, piperazine, and methylisoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Fluorobenzo[d]thiazole Intermediate
Starting Materials: 4-fluoroaniline and 2-aminothiophenol.
Reaction: These are reacted in the presence of a suitable oxidizing agent like iodine or bromine to form 4-fluorobenzo[d]thiazole.
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Piperazine Coupling
Intermediate: The 4-fluorobenzo[d]thiazole is then reacted with piperazine.
Conditions: This step typically requires a solvent like ethanol and a catalyst such as triethylamine, under reflux conditions.
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Formation of the Methylisoxazole Intermediate
Starting Materials: Acetone and hydroxylamine hydrochloride.
Reaction: These are reacted to form 5-methylisoxazole.
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Final Coupling
Intermediate: The piperazine-fluorobenzo[d]thiazole intermediate is coupled with the 5-methylisoxazole intermediate.
Conditions: This step often involves a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis and purification systems would be essential to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine and isoxazole moieties.
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction
- Reduction reactions can occur at the thiazole ring.
Reagents: Sodium borohydride or lithium aluminum hydride are typically used.
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Substitution
- The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Reagents: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Leads to the formation of N-oxides or hydroxylated derivatives.
Reduction: Produces reduced thiazole derivatives.
Substitution: Results in various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Inhibits key enzymes involved in the inflammatory response.
Medicine
Anticancer: Shows potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.
Neuroprotective: May protect neuronal cells from oxidative stress and apoptosis.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets enzymes like cyclooxygenase (COX) and various kinases involved in cell signaling.
Pathways: Inhibits the NF-κB pathway, reducing inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
- Thiazole Ring : Provides unique electronic properties that can be exploited in various chemical reactions and biological interactions.
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone in various fields, showcasing its potential and versatility.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-10-9-12(19-23-10)15(22)20-5-7-21(8-6-20)16-18-14-11(17)3-2-4-13(14)24-16/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHWIDVUUAPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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